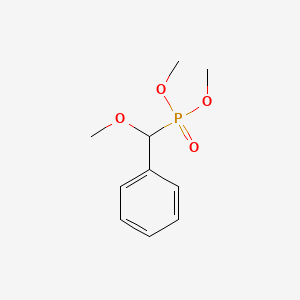

Dimethyl methoxy(phenyl)methylphosphonate

Vue d'ensemble

Description

Dimethyl methoxy(phenyl)methylphosphonate is a phosphorus-containing organic compound . It’s commonly used as a flame retardant .

Synthesis Analysis

Dimethyl methoxy(phenyl)methylphosphonate can be synthesized from trimethyl phosphite and a halomethane (e.g., iodomethane) via the Michaelis–Arbuzov reaction . Another method involves using trimethyl phosphite as the raw materials and methyl p-toluene sulfonic acid as the catalyst . The product yield of about 96% was obtained under the reaction condition as follows: catalyst dosage 8% of trimethyl phosphite mass, reaction temperature 180 ℃, and reaction time 6 h .Molecular Structure Analysis

The molecular formula of Dimethyl methoxy(phenyl)methylphosphonate is C3H9O3P . Its molecular weight is 124.0755 .Chemical Reactions Analysis

Dimethyl methoxy(phenyl)methylphosphonate can react with thionyl chloride to produce methylphosphonic acid dichloride, which is used in the production of sarin and soman nerve agents .Physical And Chemical Properties Analysis

Dimethyl methoxy(phenyl)methylphosphonate is a colorless liquid . It has a density of 1.145 g/mL at 25 °C .Applications De Recherche Scientifique

Hydrolysis and Dealkylation

Phosphinic and phosphonic acids, which can be prepared from their esters, phosphinates, and phosphonates, respectively, by hydrolysis or dealkylation, are useful intermediates and biologically active compounds . The alkaline hydrolysis of phenyl methylphosphonate and p-nitrophenyl methylphosphonate with the application of NaOH was also studied . In this case, the nucleophilic attack of the hydroxide ion occurs on the phosphorus atom of the P=O function .

Synthesis of Ether Phosphonates

A series of ether phosphonates have been prepared by trichloroacetimidate and acetate coupling methods . Trichloroacetimidates or acetates were treated with primary and secondary alcohols as O-nucleophiles in the presence of catalytic TMSOTf to afford 21 examples of diethyl alkyloxy(substitutedphenyl)methyl phosphonates via C–O bond formation in 55-90% yields and short reaction time .

Thermocatalytic Decomposition

The catalytic performances of the catalysts and decomposition mechanisms of dimethyl methylphosphonate (DMMP), a commonly used nerve agent simulant, are well understood based on previous studies . However, the effects of the morphology of the catalyst on DMMP decomposition performance and mechanisms remain unexplored .

Mécanisme D'action

Target of Action

Dimethyl methoxy(phenyl)methylphosphonate is an organophosphorus compound

Mode of Action

It’s known that it can react with thionyl chloride to produce methylphosphonic acid dichloride, which is used in the production of sarin and soman nerve agents . Various amines can be used to catalyse this process .

Biochemical Pathways

It’s known that phosphonic acids, which can be prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (btms), followed by desilylation upon contact with water or methanol . This process might be relevant to the biochemical pathways affected by Dimethyl methoxy(phenyl)methylphosphonate.

Result of Action

It’s known that it can be used as a sarin-simulant for the calibration of organophosphorus detectors .

Action Environment

The action of Dimethyl methoxy(phenyl)methylphosphonate can be influenced by environmental factors such as temperature. For instance, when heated to temperatures greater than 302°F, it will act as an alkylating agent with basic nitrogen compounds and phenols . It also reacts with enol lactones .

Safety and Hazards

Propriétés

IUPAC Name |

[dimethoxyphosphoryl(methoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O4P/c1-12-10(15(11,13-2)14-3)9-7-5-4-6-8-9/h4-8,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFQVZPOBWHIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)P(=O)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396902 | |

| Record name | dimethyl methoxy(phenyl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl methoxy(phenyl)methylphosphonate | |

CAS RN |

62456-45-5 | |

| Record name | dimethyl methoxy(phenyl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Diethylamino)-2-oxoethoxy]acetic acid](/img/structure/B3032836.png)

![Benzamide, N-[(cyclopropylamino)thioxomethyl]-](/img/structure/B3032841.png)